N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide
Description
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a morpholino group and a carboxamide linker to a 6-methylbenzo[d]thiazol-2-ylphenyl moiety. This structural architecture positions it within a class of molecules known for diverse biological activities, including antimicrobial and anticancer properties. The benzo[d]thiazole scaffold is recognized for its electron-deficient aromatic system, enabling interactions with biological targets such as enzymes or DNA, while the morpholino group enhances solubility and pharmacokinetic profiles .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-15-2-7-18-20(14-15)31-23(25-18)16-3-5-17(6-4-16)24-22(29)19-8-9-21(27-26-19)28-10-12-30-13-11-28/h2-9,14H,10-13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBWWDBSZXHWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a methyl-substituted aromatic aldehyde under acidic conditions to form the benzothiazole ring.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a Suzuki coupling reaction using palladium catalysts.
Formation of the Pyridazine Core: The intermediate product is then reacted with hydrazine derivatives to form the pyridazine ring.
Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique properties of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide, a comparative analysis with analogous compounds is provided below.
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Core Heterocycle :
- The target compound’s pyridazine core distinguishes it from the nicotinamide () and acetamide () backbones. Pyridazine’s electron-deficient nature may favor interactions with bacterial or cancer-related enzymes, though specific targets remain unexplored.
Substituent Effects: Morpholino vs. Hydroxyl (): The morpholino group in the target compound likely enhances aqueous solubility compared to the hydroxyl group in ’s analog, which may improve bioavailability . 6-Methylbenzo[d]thiazole vs.
Biological Activity: While ’s compound exhibits antibacterial activity, the target’s benzo[d]thiazole-morpholino hybrid could theoretically target both microbial and cancer pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
